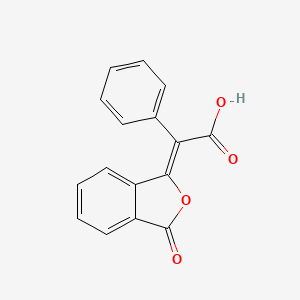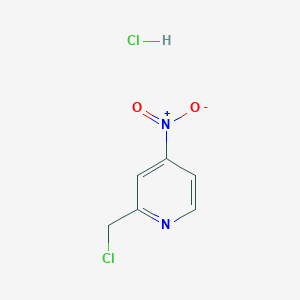
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is a complex organic compound with the molecular formula C22H25N5O6 and a molecular weight of 455.46 g/mol. This compound is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide. It is typically found as an orange solid and is soluble in solvents like acetone, chloroform, and dichloromethane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves multiple steps. One common method includes the diazotization of 4-amino-3-nitrobenzoic acid followed by coupling with 4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)amine. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and reducing the risk of side reactions.
化学反応の分析
Types of Reactions
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and esters.
科学的研究の応用
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: As an intermediate in the synthesis of Balsalazide, it plays a role in the treatment of inflammatory bowel diseases.
Industry: Used in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of 3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester involves its conversion to active metabolites in the body. These metabolites exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. The molecular targets include enzymes involved in the inflammatory pathway, such as cyclooxygenase.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the azo and carbamoyl groups.
Propanoic acid, 3-methoxy-, methyl ester: Similar ester functional group but lacks the aromatic and azo components.
Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate: Similar ester and amide groups but different overall structure.
Uniqueness
3-(4-Amino-3-((4-((3-methoxy-3-oxopropyl)carbamoyl)phenyl)diazenyl)benzamido)propanoic acid methyl ester is unique due to its combination of azo, amide, and ester functional groups, which contribute to its diverse chemical reactivity and biological activity.
特性
分子式 |
C22H25N5O6 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
methyl 3-[[4-[[2-amino-5-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C22H25N5O6/c1-32-19(28)9-11-24-21(30)14-3-6-16(7-4-14)26-27-18-13-15(5-8-17(18)23)22(31)25-12-10-20(29)33-2/h3-8,13H,9-12,23H2,1-2H3,(H,24,30)(H,25,31) |
InChIキー |
LXLGPLXSDARDFK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
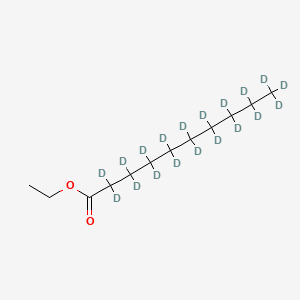
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)


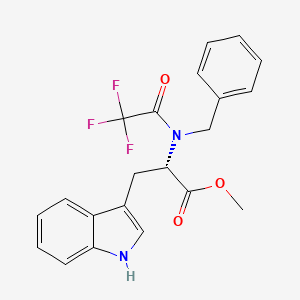
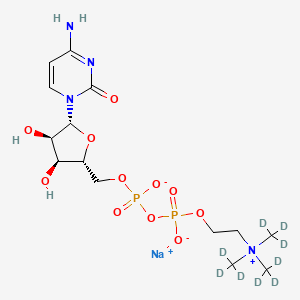

![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
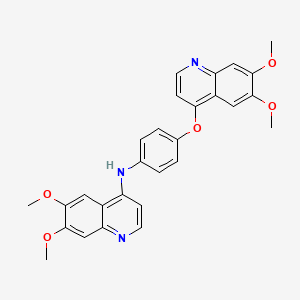
![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
